molecular formula C9H14N2OS B2366261 4-(N-ethyl-S-methylsulfonimidoyl)aniline CAS No. 942410-48-2

4-(N-ethyl-S-methylsulfonimidoyl)aniline

Cat. No. B2366261
CAS RN: 942410-48-2
M. Wt: 198.28
InChI Key: NXLWXTNEFCGRHZ-UHFFFAOYSA-N
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Description

4-(N-ethyl-S-methylsulfonimidoyl)aniline, also known as ESI, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that has been utilized in various fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

4-(N-ethyl-S-methylsulfonimidoyl)aniline serves as a versatile building block in organic synthesis. Researchers utilize it to create novel compounds, especially in the design of pharmaceutical agents. Its unique sulfonimidoyl group can be modified to introduce specific functionalities, making it valuable for drug discovery and development .

Laccase-Mediated Textile Dyeing

In the textile industry, laccase enzymes are employed for eco-friendly dyeing processes. 4-(N-ethyl-S-methylsulfonimidoyl)aniline acts as a substrate for laccase-catalyzed oxidation, leading to the formation of colored products. This approach reduces the need for toxic chemicals and enhances sustainability in textile dyeing .

Functional Materials and Polymers

Researchers explore the incorporation of 4-(N-ethyl-S-methylsulfonimidoyl)aniline into polymer matrices. Its sulfonimidoyl group imparts unique properties, such as enhanced solubility and reactivity. These polymers find applications in coatings, sensors, and optoelectronic devices .

Sulfonamide Synthesis

The compound participates in the direct synthesis of sulfonamides. By reacting with amines or ammonia equivalents, it forms sulfonamide derivatives. These compounds have diverse uses, including as pharmaceuticals, agrochemicals, and materials .

Catalysis and Cross-Coupling Reactions

Researchers explore palladium-catalyzed methods using 4-(N-ethyl-S-methylsulfonimidoyl)aniline as a substrate. It participates in amination reactions, allowing the construction of complex molecules. These methods are valuable in synthetic chemistry and drug synthesis .

Functional Group Tolerance in Organic Transformations

The compound exhibits good functional group tolerance, making it compatible with various reaction conditions. It reacts with hydrazones, indoles, and other substrates, enabling the synthesis of diverse products. This tolerance is crucial for efficient and selective transformations in organic chemistry .

properties

IUPAC Name

4-(N-ethyl-S-methylsulfonimidoyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-3-11-13(2,12)9-6-4-8(10)5-7-9/h4-7H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLWXTNEFCGRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=S(=O)(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

942410-48-2
Record name 4-[(ethylimino)(methyl)oxo-lambda6-sulfanyl]aniline
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